Methanetetracarbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24331-09-7 |
|---|---|
Molecular Formula |
C5N4 |
Molecular Weight |
116.08 g/mol |
IUPAC Name |
methanetetracarbonitrile |
InChI |
InChI=1S/C5N4/c6-1-5(2-7,3-8)4-9 |
InChI Key |
XKGUKYPCHPHAJL-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C#N)(C#N)C#N |
Origin of Product |
United States |
Significance of Methanetetracarbonitrile in Contemporary Chemical Science
Methanetetracarbonitrile holds considerable importance in modern chemistry due to its unique structural and electronic properties. The presence of four electron-withdrawing nitrile groups attached to a central carbon atom makes it a powerful electron acceptor and a precursor to a variety of complex organic molecules and advanced materials. ontosight.ai Its high reactivity, while posing synthetic challenges, is also the source of its potential in creating materials with unique characteristics and in the development of energetic materials. ontosight.ai The study of this compound contributes to a deeper understanding of covalent network solids, as it polymerizes under high pressure. wikipedia.org
Historical Context of Academic Inquiry into Methanetetracarbonitrile
The first successful synthesis of methanetetracarbonitrile was achieved by Erwin Mayer in 1969. wikipedia.org This breakthrough opened the door for systematic investigation into its properties and reactivity. Early research focused on establishing its fundamental chemical and physical characteristics, including its molecular structure and spectroscopic data. The compound's instability, being prone to explosion upon heating or shock, presented significant hurdles for early researchers, necessitating the development of specialized handling techniques. ontosight.ai Initial synthetic routes involved reactions such as tetrachloromethane with copper(I) cyanide or chloroform (B151607) with sodium cyanide. ontosight.ai
Current Research Trajectories and Open Questions
Fundamental Challenges in the Synthesis of Highly Cyano-Substituted Carbon Compounds
The creation of molecules featuring a high degree of cyano-substitution is fraught with difficulties. A primary obstacle is the significant steric hindrance that arises when multiple bulky cyano groups are forced into close proximity around a central atom, which can render the molecule energetically unfavorable. rsc.org This crowding influences bond angles and lengths, contributing to molecular instability.
Furthermore, the strong electron-withdrawing nature of numerous cyano groups creates a highly electrophilic central carbon, making the molecule susceptible to nucleophilic attack. This high reactivity can lead to decomposition or undesired side reactions. ontosight.ai The accumulation of cyano groups has a profound acidifying effect, which can stabilize the corresponding anion upon deprotonation through charge delocalization, a factor that complicates synthetic pathways. nih.gov The synthesis of such compounds often requires multiple steps and can result in very low yields. rsc.org
Classical and Established Synthetic Protocols for this compound
Historically, the synthesis of this compound has relied on specific, often harsh, reaction conditions and precursors.
Established methods for preparing this compound often involve halogenated methane (B114726) derivatives as starting materials. One such method is the reaction of tetrachloromethane with copper(I) cyanide. ontosight.ai Another documented pathway, first reported by Erwin Mayer in 1969, involves the reaction of cyanogen (B1215507) chloride with silver tricyanomethanide. wikipedia.org These reactions necessitate careful handling due to the toxicity and reactivity of the reagents involved.
A general approach for producing terminally substituted cyano-compounds involves reacting a 1-chloroalkane with a cyanide-containing compound. google.com While not specific to this compound, this highlights the common strategy of nucleophilic substitution using cyanide ions on a halogenated carbon center.
Catalysis plays a crucial role in overcoming the activation barriers inherent in C-H functionalization and nitrile synthesis. In the context of this compound, one preparative method involves the reaction of chloroform (B151607) with sodium cyanide in the presence of a catalyst. ontosight.ai Lewis acid catalysts, such as zinc and nickel salts, have been shown to effectively promote the formation of tetrazines directly from nitriles by activating the nitrile group towards nucleophilic attack. nih.gov This principle of Lewis acid catalysis is applicable to the cyanation of carbonyl compounds and can be extended to the synthesis of complex cyano-substituted molecules. nih.gov Transition-metal-catalyzed direct C-H cyanation has emerged as a powerful alternative to traditional methods that often require pre-functionalized substrates and toxic reagents. acs.org
Emerging Synthetic Strategies and Advanced Techniques
Modern synthetic chemistry offers more sophisticated and efficient routes to complex molecules. For cyano-substituted compounds, transition-metal catalysis represents a significant advancement. Rhodium(III)-catalyzed C–H cyanation, for instance, provides a facile method for creating axially chiral nitriles in high yields under mild conditions. acs.org Such methods offer greater control and efficiency compared to classical approaches. acs.org
Another advanced approach is plasma-catalytic synthesis. This technique can be used to create valuable chemical intermediates from simple precursors like methane and nitrogen, which could then be used in subsequent catalytic steps to form more complex nitriles. nsf.gov These emerging strategies provide pathways to overcome the limitations of traditional syntheses, such as harsh conditions and the need for toxic reagents. acs.org
Methodological Considerations for High-Yield and Purity Synthesis
Achieving high yield and purity in the synthesis of a sensitive compound like this compound requires meticulous control over the entire process. The choice of synthetic route is paramount; modern catalytic methods often provide higher yields and selectivity compared to older protocols. rsc.orgacs.org
Post-synthesis purification is equally critical. Techniques such as adsorption using molecular sieves can be highly effective for removing impurities. This method relies on the selective adsorption of byproducts and unreacted starting materials based on their molecular size and polarity, allowing for the isolation of a high-purity product. google.com The optimization of reaction conditions—including temperature, solvent, and catalyst loading—is essential to maximize conversion and minimize the formation of side products. rsc.org
Synthetic Protocol Summary
| Method Category | Precursor(s) | Reagents/Catalysts | Key Characteristics |
| Classical Halogenated Precursor | Tetrachloromethane | Copper(I) Cyanide | Established but requires careful handling of reagents. ontosight.ai |
| Classical Halogenated Precursor | Cyanogen chloride | Silver tricyanomethanide | The original 1969 synthesis method. wikipedia.org |
| Catalytic Approach | Chloroform | Sodium Cyanide, Catalyst | Utilizes a catalyst to facilitate the reaction. ontosight.ai |
| Emerging Catalytic Approach | Arenes, Alkanes | Transition-metal catalysts (e.g., Rh, Pd), Cyano sources | Offers high efficiency, milder conditions, and greater selectivity. acs.org |
Compound Properties
| Property | Value |
| Chemical Formula | C(CN)₄ or C₅N₄ wikipedia.orgontosight.ai |
| Molar Mass | 116.08 g·mol⁻¹ wikipedia.org |
| Appearance | White crystals wikipedia.org |
| Molecular Shape | Tetrahedral wikipedia.org |
| Decomposition Temperature | Decomposes above 160 °C wikipedia.org |
Fundamental Reaction Pathways and Mechanistic Elucidation
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the four cyano (-CN) groups. This electronic feature renders the central carbon atom and the carbon atoms of the nitrile groups highly electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions
The carbon atoms of the nitrile groups in this compound are primary sites for nucleophilic attack. While specific detailed mechanistic studies on this compound are not extensively documented in publicly available literature, the general principles of nucleophilic addition to nitriles can be applied. Nucleophilic addition to the C≡N triple bond would proceed via the formation of a tetrahedral intermediate. The nature of the nucleophile, whether strong or weak, would dictate the reaction conditions and the stability of the resulting adducts. Strong nucleophiles are expected to react more readily, while weaker nucleophiles might require activation of the nitrile group.
Electrophilic Interaction Studies
Hydrolytic Reactivity and Products of Decomposition
This compound exhibits distinct reactivity in aqueous environments, with the products of decomposition being dependent on the pH of the solution.
In an acidic aqueous solution, this compound undergoes hydrolysis to produce tricyanomethanide ions [C(CN)₃]⁻, ammonium ions (NH₄⁺), and carbon dioxide (CO₂). acs.org In contrast, under alkaline conditions, the hydrolysis of this compound yields tricyanomethanide ions [C(CN)₃]⁻ and cyanate ions (OCN⁻). acs.org
| Condition | Products of Hydrolysis |
|---|---|
| Acidic Solution | Tricyanomethanide, Ammonium ions, Carbon dioxide |
| Alkaline Solution | Tricyanomethanide, Cyanate ions |
Polymerization Behavior and Solid-State Transformations
This compound undergoes a significant transformation under high pressure. hpstar.ac.cn At pressures exceeding 7 GPa, it begins to polymerize, converting from a molecular solid into a disordered covalent network. acs.orghpstar.ac.cn This pressure-induced polymerization involves the reaction of the nitrile groups to form a new, extended structure. As the pressure increases, the initially white solid darkens, turning yellow and eventually black. acs.org The polymerization process is reported to be complete at pressures over 20 GPa. acs.org This transformation highlights the potential of using highly functionalized molecules like this compound as precursors for novel materials with three-dimensional extended bonding networks. hpstar.ac.cncarnegiescience.eduresearchgate.net
Redox Chemistry and Electron Transfer Processes
The redox behavior of this compound is intrinsically linked to its high electron affinity, a consequence of the four strongly electron-withdrawing cyano groups. While specific redox potential values for this compound are not widely reported, its structure suggests it would be a strong electron acceptor. Electron transfer to this compound would result in the formation of a radical anion, [C(CN)₄]⁻. The stability and subsequent reactions of this radical anion would be key to understanding its redox chemistry. The transfer of electrons can occur through outer-sphere or inner-sphere mechanisms, depending on the reacting partner and the medium. numberanalytics.comnih.govresearchgate.net
Thermal Stability and Decomposition Mechanisms
This compound is a thermally sensitive compound. It is a solid at room temperature and is known to decompose at temperatures above 160 °C without melting. acs.org Although it can exist in a dilute vapor phase, a liquid form of the compound is not known to exist. acs.org The decomposition at elevated temperatures suggests the breaking of the C-C bonds between the central carbon and the cyano groups. While the precise mechanism of thermal decomposition is not detailed in the available literature, it is likely to involve the formation of radical species as the molecule fragments.
Advanced Spectroscopic Characterization Techniques Applied to Methanetetracarbonitrile
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy is a powerful tool for investigating the vibrational modes of molecules. For methanetetracarbonitrile, which possesses a tetrahedral (Td) symmetry, group theory predicts a specific number of IR-active vibrational modes. A molecule with N atoms has 3N-6 vibrational degrees of freedom; for this compound (N=9), this results in 21 normal modes of vibration. These vibrations are distributed among different symmetry species (A₁, E, and T₂). According to the selection rules for Td symmetry, only the triply degenerate T₂ modes are active in the infrared spectrum. wolfram.com
A detailed vibrational analysis of tetracyanomethane has led to the assignment of its fundamental vibrational frequencies. The table below summarizes the assigned frequencies and their corresponding vibrational modes.
| Symmetry Species | Vibrational Mode | Frequency (cm⁻¹) | IR Activity | Raman Activity |
|---|---|---|---|---|
| A₁ | ν(C-C) symmetric stretch | - | Inactive | Active |
| E | δ(C-C-N) bend | - | Inactive | Active |
| T₂ | ν(C≡N) stretch | 2285 | Active | Active |
| T₂ | ν(C-C) asymmetric stretch | - | Active | Active |
| T₂ | δ(C-C≡N) bend | - | Active | Active |
| T₂ | δ(C-C-C) bend | - | Active | Active |
The most characteristic vibration in the IR spectrum of this compound is the stretching of the nitrile (C≡N) group. Saturated nitriles typically exhibit a sharp, intense absorption band in the region of 2240-2260 cm⁻¹. For this compound, the triply degenerate (T₂) C≡N stretching vibration is observed around 2285 cm⁻¹. The intensity of this band is significant due to the large change in dipole moment associated with the stretching of the polar C≡N bond.
The high symmetry of this compound simplifies its conformational analysis. The molecule exists in a stable tetrahedral conformation. wikipedia.org The experimental IR spectrum, showing a limited number of bands consistent with the Td point group selection rules, confirms this high-symmetry structure. Any deviation from this tetrahedral geometry would lower the symmetry, leading to the appearance of additional bands in the IR spectrum that are normally inactive. The absence of such bands is strong evidence for the maintenance of the tetrahedral conformation in its ground state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Probing
Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the possible electronic transitions involve the excitation of electrons from σ (sigma), π (pi), and n (non-bonding) orbitals.
The molecule contains C-C and C≡N σ-bonds, C≡N π-bonds, and non-bonding lone pair electrons on the nitrogen atoms. The expected transitions would be σ→σ, π→π, and n→π*. ucl.ac.uk
σ→σ * transitions require high energy and typically occur in the far UV region (<200 nm).
π→π * transitions, associated with the nitrile groups, are also expected. In isolated nitrile groups, these transitions also often fall in the far UV region.
n→π * transitions involve the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital of the nitrile group. These are typically weak absorptions and occur at longer wavelengths than π→π* transitions. masterorganicchemistry.com
Specific experimental UV-Vis absorption data (λmax) for this compound is not extensively documented in readily available literature, likely because its primary absorptions lie in the vacuum UV region (<200 nm), which is not routinely accessible. The absence of an extended conjugated system in the molecule means that it does not absorb light in the visible region, and is therefore a colorless compound. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structural Elucidation
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework and the electronic environment of specific nuclei in a molecule.
In ¹³C NMR spectroscopy, the chemical shift of a carbon nucleus is influenced by its hybridization and the electronegativity of the atoms attached to it. pitt.edu Due to the tetrahedral symmetry of this compound, all four nitrile groups are chemically equivalent, and thus, all four nitrile carbon atoms are also equivalent. Similarly, the central quaternary carbon atom is unique. Therefore, the ¹³C NMR spectrum of this compound is expected to show only two signals.
Quaternary Carbon (C(CN)₄): This central carbon is sp³ hybridized and bonded to four other carbons. Its chemical shift is expected in the typical range for quaternary carbons.
Nitrile Carbons (-C≡N): These four equivalent carbons are sp hybridized. The chemical shift for nitrile carbons generally appears in the range of 110-120 ppm. ucl.ac.uk
The expected and reported chemical shifts are presented in the table below.
| Carbon Atom | Expected Chemical Shift (ppm) | Symmetry |
|---|---|---|
| Central Quaternary Carbon | ~30-50 | Unique |
| Nitrile Carbons | ~110-120 | Equivalent (Set of 4) |
Note: Specific, experimentally verified high-resolution data from peer-reviewed literature is not widely available.
Nitrogen-15 NMR spectroscopy directly probes the nitrogen nuclei within a molecule. The ¹⁵N isotope has a nuclear spin of ½, making it suitable for high-resolution NMR. tandfonline.com However, the low natural abundance (0.37%) and a negative gyromagnetic ratio of ¹⁵N make the technique inherently insensitive, often requiring isotopic enrichment or specialized pulse sequences for detection. nist.gov
For this compound, all four nitrogen atoms are chemically equivalent due to the molecule's Td symmetry. Consequently, its ¹⁵N NMR spectrum is expected to exhibit a single resonance. The chemical shift for nitrile nitrogens typically falls within a characteristic range. While specific experimental ¹⁵N NMR data for this compound is scarce, the application of this technique would be primarily to confirm the magnetic equivalence of the four nitrogen atoms, which is a direct consequence of the molecule's tetrahedral structure.
Mass Spectrometry (MS) for Fragment Analysis and Elemental Composition Determination
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through the analysis of fragmentation patterns. youtube.com
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula, as the measured exact mass can be uniquely matched to a specific combination of atoms. nih.gov For this compound (C₅N₄), HRMS can confirm its elemental composition by measuring its monoisotopic mass to several decimal places, distinguishing it from any other compounds with the same nominal mass of 116. nih.govnist.gov
Table 1: Elemental Composition Data for this compound via HRMS
| Parameter | Value | Significance |
| Molecular Formula | C₅N₄ | Defines the constituent atoms. nih.gov |
| Nominal Mass | 116 u | Integer mass of the most abundant isotopes. |
| Monoisotopic Mass | 116.0123 Da | The calculated exact mass used for HRMS confirmation. nih.gov |
| Measurement Principle | Provides a highly accurate m/z value that confirms the elemental formula, ruling out other potential structures. nih.gov |
Tandem Mass Spectrometry, or MS/MS, is a powerful technique used to elucidate the structure of a molecule. wikipedia.org In an MS/MS experiment, a specific ion, known as the precursor ion (e.g., the molecular ion of this compound), is selected in the first stage of the mass spectrometer. nationalmaglab.org This selected ion is then fragmented through processes like collision-induced dissociation (CID), and the resulting product ions are analyzed in a second stage. nationalmaglab.orgchemrxiv.org
For this compound, the molecular ion ([C(CN)₄]⁺˙) would be selected as the precursor. The fragmentation pathways would likely involve the sequential loss of cyanide (CN) groups, which are relatively stable fragments. By mapping the masses of these product ions, the connectivity of the molecule—a central carbon attached to four CN groups—can be confirmed.
Table 2: Hypothetical Fragmentation Pathway for this compound in MS/MS
| Precursor Ion (m/z) | Fragmentation Process | Product Ion | Product Ion (m/z) | Structural Implication |
| [C(CN)₄]⁺˙ (116) | Loss of a •CN radical | [C(CN)₃]⁺ | 90 | Confirms the presence of a labile CN group. |
| [C(CN)₃]⁺ (90) | Loss of a •CN radical | [C(CN)₂]⁺˙ | 64 | Indicates a second CN group attached to the core. |
| [C(CN)₂]⁺˙ (64) | Loss of a •CN radical | [C(CN)]⁺ | 38 | Shows a third CN group. |
X-ray Absorption and Emission Spectroscopies for Electronic State and Local Structure Probing
X-ray absorption spectroscopy (XAS) is a powerful, element-specific technique for investigating the electronic structure and local geometric environment of atoms within a molecule. springernature.comnih.gov It can be applied to materials in any state, providing detailed information about oxidation states, coordination chemistry, and bond distances. springernature.com
NEXAFS, also referred to as X-ray Absorption Near-Edge Structure (XANES), provides detailed information about the electronic structure and symmetry of the absorbing atom's environment. nih.govmdpi.com The technique involves exciting a core electron to unoccupied molecular orbitals. nih.gov For this compound, NEXAFS spectra could be collected at both the Carbon K-edge and the Nitrogen K-edge.
The Carbon K-edge spectrum would be particularly insightful, as it could differentiate between the central, sp³-hybridized carbon and the four equivalent, sp-hybridized carbons of the nitrile groups. These two types of carbon atoms exist in distinct chemical environments, which would result in separate features in the NEXAFS spectrum, allowing for a direct probe of the molecule's electronic architecture.
Table 3: Application of NEXAFS to this compound
| Absorption Edge | Probed Transition | Information Gained |
| Carbon K-edge | C 1s → Unoccupied orbitals (e.g., π, σ) | Differentiates between the central carbon and the nitrile carbons; probes the character of unoccupied molecular orbitals. |
| Nitrogen K-edge | N 1s → Unoccupied orbitals (e.g., π, σ) | Provides information on the electronic state of the nitrogen atoms within the nitrile functional groups. |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons. It is used to determine the elemental composition and chemical states of atoms on a material's surface. Similar to NEXAFS, XPS can distinguish between atoms of the same element that are in different chemical environments.
An XPS analysis of this compound would yield distinct peaks in the C 1s spectrum corresponding to the central carbon and the four nitrile carbons due to the difference in their electronic environments and bonding. The N 1s spectrum would provide a signal characteristic of the nitrogen atoms in the nitrile groups. The relative binding energies would offer quantitative insight into the electron-withdrawing effects of the nitrile groups on the central carbon atom.
Table 4: Expected XPS Analysis of this compound
| Spectral Region | Expected Peaks | Significance |
| C 1s | Peak 1: Central Carbon (C) Peak 2: Nitrile Carbons (CN) | The chemical shift between the two peaks provides information on the different electronic environments. The peak area ratio should be close to 1:4. |
| N 1s | Single Peak: Nitrile Nitrogens (CN) | Confirms the presence and chemical state of the four equivalent nitrogen atoms in the molecule. |
X-ray Diffraction for Solid-State Structural Investigations
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and symmetry.
Studies on this compound have shown that it crystallizes in a trigonal system with the space group R3c. wikipedia.org The molecules adopt a tetrahedral symmetry within the crystal lattice. wikipedia.org Diffraction data has been used to determine the precise intramolecular distances, revealing a C-C bond length of 1.484 Å and a C≡N bond length of 1.147 Å in the solid state. wikipedia.org This information is fundamental to understanding the compound's physical properties and reactivity.
Table 5: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Trigonal | wikipedia.org |
| Space Group | R3c | wikipedia.org |
| Lattice Constant (a) | 9.062 Å | wikipedia.org |
| Lattice Constant (c) | 11.625 Å | wikipedia.org |
| Formula Units (Z) | 6 | wikipedia.org |
| C-C Bond Length | 1.484 Å | wikipedia.org |
| C≡N Bond Length (solid) | 1.147 Å | wikipedia.org |
Single-Crystal X-ray Diffraction Methodologies
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of this compound. rigaku.com This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern to build a three-dimensional model of the molecule and its packing in the crystal lattice. youtube.com
Research findings have established that this compound crystallizes in the trigonal system, which is characterized by a single three-fold rotation axis. The specific arrangement of the molecules within the crystal is described by the space group R3c. wikipedia.org The molecules of this compound adopt a tetrahedral symmetry. wikipedia.org Structural analysis has determined the key bond lengths in the solid state, revealing a C-C distance of 1.484 Å and a C≡N triple bond distance of 1.147 Å. wikipedia.org These data are crucial for understanding the steric and electronic effects of the four cyano groups surrounding the central carbon atom.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Trigonal |
| Space Group | R3c |
| Lattice Constant (a) | 9.062 Å |
| Lattice Constant (c) | 11.625 Å |
| C-C Bond Length | 1.484 Å |
| C≡N Bond Length | 1.147 Å |
Data sourced from reference wikipedia.org
Powder X-ray Diffraction for Bulk Material Characterization
While single-crystal XRD provides detailed information from a single crystal, powder X-ray diffraction (PXRD) is essential for characterizing a bulk, or polycrystalline, sample. This technique is critical for confirming the phase purity of a synthesized batch of this compound and for studying its structural behavior under non-ambient conditions. In a notable study, the physicochemical behavior of high-purity this compound was investigated under high-pressure conditions using in situ synchrotron angle-dispersive powder X-ray diffraction. carnegiescience.edu The experiments, conducted in a diamond anvil cell up to pressures of 21 GPa, demonstrated that the crystalline molecular solid begins to polymerize above approximately 7 GPa, transforming into a disordered network. carnegiescience.edu This research highlights the utility of PXRD in tracking pressure-induced phase transitions and reactions in the solid state.
Resonant Inelastic X-ray Scattering (RIXS) for Electronic Structure Mapping
Resonant Inelastic X-ray Scattering (RIXS) is a powerful, photon-in/photon-out spectroscopic technique used to probe the electronic structure of materials. ontosight.ai The method involves tuning the incident X-ray energy to a specific atomic absorption edge, exciting a core electron into an unoccupied state. The system then relaxes through the emission of an X-ray photon. wikipedia.org By measuring the energy difference between the incident and emitted photons, RIXS can map out various low-energy elementary excitations, providing deep insight into the electronic properties of a compound. nih.gov
Although specific RIXS studies on this compound are not prominently documented, the technique offers significant potential for its characterization. For a molecule like C(CN)₄, RIXS could be employed by tuning to the nitrogen or carbon K-edge. This would allow researchers to probe the unoccupied molecular orbitals and characterize charge-transfer excitations between the central carbon and the surrounding nitrile ligands. Such an analysis would provide a detailed map of the covalent interactions and the electronic band structure, complementing insights gained from diffraction and other spectroscopic methods.
Integration of Multi-Spectroscopic Approaches in Characterization Research
A comprehensive understanding of complex materials like this compound is best achieved by integrating data from multiple analytical techniques. The synergy between different spectroscopic methods allows for a more complete picture of the compound's structural, vibrational, and electronic properties.
Research on this compound under high pressure provides a clear example of this integrated approach. In these studies, synchrotron powder X-ray diffraction (PXRD) was used in concert with Raman and infrared (IR) spectroscopies. carnegiescience.edu While PXRD tracked the changes in the crystal lattice and confirmed the pressure-induced polymerization, Raman and IR spectroscopies simultaneously probed the pressure dependence of the fundamental vibrational modes of the C-C and C≡N bonds. carnegiescience.edu This combination allowed researchers to correlate the macroscopic structural transformation with specific changes in molecular bonding, demonstrating that a multi-spectroscopic approach is indispensable for a thorough characterization of the material's behavior under extreme conditions. carnegiescience.edu
Theoretical and Computational Investigations of Methanetetracarbonitrile
Electronic Structure Theory and Quantum Chemical Methodologies
The study of methanetetracarbonitrile's electronic structure relies heavily on a variety of quantum chemical methods. These computational tools allow for a detailed analysis of electron distribution, bonding, and molecular orbitals, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Applications to this compound
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying molecules like this compound. nih.gov DFT methods are valued for their balance of computational cost and accuracy, making them suitable for a wide range of applications. nih.govyoutube.com
In the context of this compound, DFT calculations are employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.
Calculate Vibrational Frequencies: Predict the infrared and Raman spectra, which can be compared with experimental data to validate the computational model.
Analyze Electronic Properties: Investigate the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, which are crucial for understanding the molecule's reactivity and electronic transitions.
Determine Reaction Energetics: Calculate the energy changes associated with chemical reactions involving this compound.
Various exchange-correlation functionals are used within the DFT framework, and their performance can be benchmarked against higher-level methods or experimental data to ensure the reliability of the results. The choice of functional is critical, as it directly impacts the accuracy of the calculated properties. For instance, some functionals may be better suited for describing the electron-rich nitrile groups in this compound.
High-Level Ab Initio and Correlated Electron Methods (e.g., Coupled Cluster)
For highly accurate predictions of molecular properties, researchers turn to high-level ab initio methods, with Coupled Cluster (CC) theory being a prominent example. wikipedia.orgfrontiersin.org CC methods systematically account for electron correlation, which is the interaction between electrons that is not captured by simpler models like Hartree-Fock theory. wikipedia.org
The hierarchy of CC methods, such as CCSD (Coupled Cluster with Singles and Doubles) and CCSD(T) (CCSD with a perturbative treatment of triple excitations), allows for a systematic improvement in accuracy. wikipedia.org These methods are considered the "gold standard" for many applications, providing benchmark-quality results for small to medium-sized molecules. wikipedia.org
For this compound, Coupled Cluster calculations can provide:
Accurate Energies: Precise determination of the total electronic energy and relative energies of different conformations or isomers.
Excited State Properties: Calculation of vertical excitation energies and oscillator strengths, which are essential for interpreting electronic spectra. researchgate.net
Fine-Tuning of DFT Functionals: The results from CC calculations can be used to assess the performance of different DFT functionals and to develop new, more accurate functionals.
While computationally demanding, the insights gained from Coupled Cluster studies on this compound are invaluable for establishing a definitive understanding of its electronic structure and for validating more approximate methods.
Relativistic Effects in Electronic Structure Calculations
While this compound is composed of relatively light atoms (carbon and nitrogen), for highly accurate calculations, particularly those involving core electrons or properties sensitive to the electron density near the nucleus, relativistic effects can become non-negligible. arxiv.orgresearchgate.net
Relativistic effects arise from the high velocities of electrons, especially those in the inner shells of atoms. These effects can influence various molecular properties, including:
Orbital Energies: Relativistic effects can cause a contraction of s and p orbitals and an expansion of d and f orbitals, leading to shifts in orbital energies.
Bond Lengths and Angles: Changes in orbital shapes and energies can subtly alter the equilibrium geometry of the molecule.
Spectroscopic Properties: Properties like NMR chemical shifts and spin-orbit coupling constants can be significantly affected by relativistic contributions.
While often small for a molecule like this compound, accounting for relativistic effects through methods like the Douglas-Kroll-Hess (DKH) or the Zeroth-Order Regular Approximation (ZORA) can be important for achieving the highest level of accuracy in theoretical predictions.
Modeling of Electron-Electron Interactions and Dispersion Forces
A crucial aspect of accurately modeling this compound is the treatment of electron-electron interactions and, in particular, dispersion forces. nih.gov Dispersion forces, also known as London dispersion forces or van der Waals forces, are weak, attractive interactions that arise from temporary fluctuations in electron density.
These forces are critical for understanding:
Intermolecular Interactions: The way this compound molecules interact with each other in the solid or liquid phase.
Intramolecular Interactions: Non-covalent interactions between the nitrile groups within a single molecule, which can influence its conformation and stability.
Binding to Other Molecules: The interaction of this compound with other chemical species, for example, in a host-guest complex.
Standard DFT functionals often fail to adequately describe dispersion forces. youtube.com To address this, various dispersion correction schemes have been developed, such as the DFT-D methods, which add an empirical or non-empirical term to the DFT energy to account for these interactions. Correlated ab initio methods like MP2 and Coupled Cluster naturally include dispersion effects. nih.gov
Computational Approaches for Thermochemical Parameter Prediction
Predicting the thermochemical properties of molecules like this compound is essential for understanding its stability, reactivity, and behavior in chemical processes. Computational methods provide a powerful means to estimate these parameters, especially when experimental data is scarce or difficult to obtain. chemrxiv.orgnih.gov
Group Contribution Methods
Group contribution methods are a class of estimation techniques that predict the thermochemical properties of a molecule by summing the contributions of its constituent functional groups. wikipedia.orgnumberanalytics.com This approach is based on the principle that the properties of a large molecule can be approximated by the sum of the properties of its smaller, well-characterized parts. wikipedia.orgmdpi.com
For this compound, the molecule would be broken down into a central quaternary carbon atom and four nitrile groups. The thermochemical property of interest, such as the standard enthalpy of formation, is then calculated by summing the known contributions of these groups.
The general formula for a group contribution method is:
Property = Σ (Contribution of each group)
Table 1: Hypothetical Group Contributions for this compound
| Group | Contribution to Enthalpy of Formation (kJ/mol) |
| C-(C)₄ (quaternary carbon) | X |
| -CN (nitrile group) | Y |
Note: X and Y represent the numerical values for the group contributions, which are determined by fitting to experimental data for a large set of molecules.
Group contribution methods are particularly useful for:
Rapid Estimation: Providing quick and computationally inexpensive estimates of thermochemical properties.
Screening of Candidates: Evaluating a large number of molecules for potential applications where specific thermochemical properties are desired.
Data Validation: Checking the consistency of experimental data.
Quantum Chemical Thermochemistry
Quantum chemical calculations are instrumental in determining the thermodynamic properties of molecules like this compound. numberanalytics.com These computational methods allow for the prediction of key thermochemical data that are crucial for understanding the stability and reactivity of the compound.
The National Institute of Standards and Technology (NIST) provides a comprehensive collection of thermochemical data for this compound. nist.gov This includes information on gas-phase thermochemistry, condensed-phase thermochemistry, phase change data, and gas-phase ion energetics. nist.gov Such data, often compiled in resources like the NIST Chemistry WebBook, are essential for researchers. nist.gov
Key thermochemical parameters for this compound include its standard enthalpy of formation (ΔfH⦵298), which is reported to be -146.2 kcal/mol, and its heat of combustion, which has a higher value of -616.4 kcal/mol. wikipedia.org These values provide insight into the energy content and stability of the molecule.
Table 1: Selected Thermochemical Data for this compound
| Property | Value | Unit |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH⦵298) | -146.2 | kcal/mol |
| Heat of Combustion (Higher Value) | -616.4 | kcal/mol |
Data sourced from Wikipedia wikipedia.org
Molecular Dynamics and Monte-Carlo Simulations for Conformational and Reactivity Studies
Molecular dynamics (MD) and Monte-Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior and reactivity of molecules. youtube.comarxiv.org These methods allow researchers to model the movement of atoms and molecules over time, providing insights into conformational changes and reaction pathways. youtube.com
For molecules like this compound, MD simulations can be employed to understand its structural dynamics. drexel.edu By simulating the interactions between the atoms of the molecule, researchers can observe how it behaves under different conditions, such as changes in temperature and pressure. drexel.eduyoutube.com These simulations often utilize force fields, which are sets of parameters that describe the potential energy of the system. mdpi.com
Monte-Carlo simulations, particularly the Grand Canonical Monte Carlo (GCMC) method, are valuable for studying adsorption and reaction processes. nih.govarxiv.org For instance, GCMC simulations can be used to investigate how this compound interacts with other molecules or materials, which is crucial for understanding its potential applications in areas like gas storage or catalysis. arxiv.orgmdpi.com These simulations can predict adsorption isotherms and heats of adsorption, providing a molecular-level understanding of these phenomena. koreascience.krnih.gov
Computational Simulation and Interpretation of Spectroscopic Data
Computational methods play a vital role in the simulation and interpretation of spectroscopic data, which is essential for characterizing the structure and properties of molecules. numberanalytics.com Techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy provide valuable information about a molecule's functional groups and chemical environment. numberanalytics.com
For this compound, computational simulations can predict its vibrational spectra. nih.gov The molecule exhibits a tetrahedral symmetry (Td), and its vibrational modes can be calculated and assigned to specific atomic motions. wikipedia.org In the gaseous state, the C-C bond distance is 1.484 Å and the C-N bond distance is 1.161 Å. wikipedia.org In the solid state, the C≡N bond shortens to 1.147 Å. wikipedia.org The force constant for the C-C bond is 4.86×10^5 dyn/cm. wikipedia.org
Table 2: Computed Spectroscopic Data for this compound
| Parameter | Gas Phase | Solid State |
|---|---|---|
| C-C distance (Å) | 1.484 | - |
| C-N distance (Å) | 1.161 | 1.147 |
Data sourced from Wikipedia wikipedia.org
Chemoinformatic and Data-Driven Paradigms in Theoretical Chemical Research
Chemoinformatics combines principles from chemistry, computer science, and information science to analyze chemical data. preprints.orgmdpi.comnih.gov This field is increasingly important for drug discovery, materials science, and understanding chemical reactivity. mdpi.commdpi.com
Data-driven approaches, including machine learning and deep learning, are being applied to predict the properties and behavior of chemical compounds. elsevierpure.comcopernicus.orgresearchgate.net For a molecule like this compound, chemoinformatic tools can be used to search large chemical databases for structurally similar compounds, potentially identifying new applications or synthetic routes. nih.govnih.gov Furthermore, data-driven models could be trained on existing experimental and computational data to predict properties that are difficult or expensive to measure directly. elsevierpure.com
Coordination Chemistry of Methanetetracarbonitrile
Methanetetracarbonitrile as a Ligand in Transition Metal Complexes
The nitrile groups of this compound serve as the primary sites for coordination with transition metals. The lone pair of electrons on the nitrogen atom of the cyano group can be donated to a vacant orbital of a metal ion, forming a coordinate covalent bond. This interaction makes this compound an intriguing ligand for the construction of novel coordination complexes.
Synthesis of this compound-Metal Complexes
The synthesis of metal complexes containing nitrile ligands can be achieved through several methods. A common approach involves dissolving an anhydrous metal salt in the nitrile solvent itself, where the nitrile can act as both the solvent and the ligand. wikipedia.org In other instances, a metal suspension can be oxidized in the presence of a nitrile and a suitable oxidizing agent like NOBF₄. wikipedia.org For some metal-nitrile complexes, the nitrile can also function as a reductant during the synthesis, as seen in the reaction of molybdenum pentachloride with acetonitrile. wikipedia.org
While specific synthetic routes for this compound complexes are not extensively detailed in the provided search results, the general principles of nitrile coordination chemistry suggest that similar methods could be applicable. The synthesis would likely involve reacting a suitable metal precursor with this compound in an appropriate solvent system. The high reactivity and potential instability of this compound would necessitate careful control of reaction conditions. ontosight.ai
Table 1: General Methods for Synthesizing Transition Metal-Nitrile Complexes
| Method | Description | Example |
| Direct Reaction | Dissolving an anhydrous metal salt in the nitrile. wikipedia.org | Formation of [Cu(MeCN)₄]⁺ by dissolving a copper(I) salt in acetonitrile. wikipedia.org |
| Oxidation of Metal | Oxidizing a metal suspension with an oxidizing agent in a nitrile solvent. wikipedia.org | Ni + 6 MeCN + 2 NOBF₄ → Ni(MeCN)₆₂ + 2 NO wikipedia.org |
| Reduction by Nitrile | The nitrile acts as a reducing agent for the metal precursor. wikipedia.org | 2 MoCl₅ + 5 CH₃CN → 2 MoCl₄(CH₃CN)₂ + ClCH₂CN + HCl wikipedia.org |
Ligand Field and Coordination Modes of Nitrile Groups
Ligand Field Theory (LFT) provides a more advanced description of bonding in transition metal complexes compared to Crystal Field Theory by incorporating principles of molecular orbital theory. purdue.edunumberanalytics.com LFT considers the overlap of metal and ligand orbitals to explain the electronic structure and properties of complexes. purdue.edu The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies, a key concept in understanding the color, magnetism, and stability of these compounds. numberanalytics.comfiveable.me
The coordination of nitrile groups can occur in different modes. The most common is the linear, end-on coordination (η¹) through the nitrogen atom. However, η²-coordination, where the C≡N triple bond side-on coordinates to the metal, is also known, particularly in low-valent metal complexes. wikipedia.org For a multidentate ligand like this compound, the four nitrile groups can potentially coordinate to one or more metal centers, acting as a bridging ligand to form polynuclear complexes or extended networks.
Electronic Interactions within Coordination Compounds
The electronic interactions within coordination compounds containing this compound are governed by the principles of ligand field theory. The σ-donation from the nitrile's nitrogen atom to the metal's d-orbitals and the π-backbonding from the metal's d-orbitals to the nitrile's π* orbitals are the primary electronic interactions. wikipedia.orgwikipedia.org These interactions dictate the electronic structure, which in turn influences the spectroscopic and magnetic properties of the complex.
This compound-Derived Metal-Organic Frameworks (MOFs) and Coordination Polymers
The multidentate nature of this compound makes it a promising building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are crystalline materials formed by the self-assembly of metal ions or clusters with organic linkers, creating porous structures with potential applications in gas storage, separation, and catalysis. rsc.orgresearchgate.netyoutube.com Similarly, coordination polymers are extended structures formed by the linking of metal centers with bridging ligands. rsc.orgnih.govrsc.orgmdpi.com
The tetrahedral geometry of this compound, with its four nitrile groups extending outwards, is particularly well-suited for forming three-dimensional networks. wikipedia.org For example, a tetrahedral ligand, tetrakis(4-tetrazolylphenyl)methane, has been used to create 3D MOFs with garnet and fluorite-related structures. nih.gov The use of multidentate N-heterocyclic ligands is a well-established strategy for constructing coordination polymers with diverse topologies. nih.gov The synthesis of these extended structures is often carried out under solvothermal conditions, where the reaction is performed in a sealed vessel at elevated temperatures. rsc.orgrsc.org
Table 2: Examples of Coordination Polymers and MOFs with N-donor Ligands
| Compound | Ligand(s) | Metal Ion(s) | Dimensionality/Topology | Reference |
| [Ag(tmb)]n | 4-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid | Ag(I) | 3D, (3,6)-connected rutile | rsc.org |
| [Cu(tmb)₂(H₂O)]n | 4-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid | Cu(II) | 3D, pcu topology | rsc.org |
| {[Zn₂(L1)(tp)(formate)₂]·H₂O}n | L1 = 1,2-bis{2,6-bis[(1H-imidazol-1-yl)methyl]-4-methylphenoxy}ethane, terephthalic acid | Zn(II) | 3D, 2-fold interpenetrated | rsc.org |
| Mn₆(ttpm)₃·5DMF·3H₂O | tetrakis(4-tetrazolylphenyl)methane | Mn(II) | 3D, 4,6-connected net | nih.gov |
| [NiL₁][Ni(CN)₄] | L₁ = 1,8-dimethyl-1,3,6,8,10,13-hexaaza-cyclotetradecane, [Ni(CN)₄]²⁻ | Ni(II) | 1D chain | nih.govmdpi.com |
Reactivity and Catalytic Applications of this compound Coordination Compounds
Transition metal complexes are widely utilized as catalysts in a variety of organic transformations. sioc-journal.cnrsc.org The coordination of a substrate to a metal center can activate it towards reaction. Nitrile complexes, for instance, can catalyze the hydrolysis of nitriles to amides. wikipedia.org The catalytic activity of metal complexes is influenced by factors such as the nature of the metal, the ligands, and the coordination environment. sioc-journal.cnnih.gov
While specific catalytic applications of this compound complexes are not explicitly detailed, the general principles of catalysis by transition metal complexes suggest potential areas of application. For example, metal complexes can catalyze oxidation reactions, as demonstrated by the use of Co(II), Ni(II), Cu(II), and Zn(II) complexes in styrene (B11656) oxidation. nih.gov The reactivity of the coordinated nitrile group itself can be exploited. Coordination to a cationic metal center activates the sp-hybridized carbon of the nitrile towards nucleophilic attack, which is the basis for catalytic hydration. wikipedia.org Furthermore, metal complexes derived from other ligands have shown activity in the electrochemical reduction of CO₂. nih.gov Given the electron-withdrawing nature of the four cyano groups, this compound complexes could potentially exhibit interesting reactivity and catalytic properties in various chemical transformations.
Applications of Methanetetracarbonitrile in Advanced Materials Science
Utilization as a Precursor in Complex Organic Synthesiswikipedia.org
The high reactivity of methanetetracarbonitrile makes it a candidate for use as a versatile building block in complex organic synthesis. ontosight.aiontosight.ai Its structure, rich in cyano groups, allows for its transformation into a variety of other functional groups, making it a valuable intermediate for constructing complex molecules. researchgate.net
Building Block for Nitrogen-Rich Organic Structureswikipedia.org
This compound is classified as a percyanoalkane and can be considered a molecular carbon nitride. wikipedia.org Its composition makes it an excellent starting material for the synthesis of other nitrogen-rich compounds. Nitrogen-rich materials are a significant area of research, particularly for developing energetic materials and novel functional polymers, as the high nitrogen content often confers unique properties. osti.govrsc.org The four cyano groups provide multiple reaction sites for building larger, nitrogen-dense molecular frameworks. mdpi.comdoaj.org
Synthesis of Pharmaceuticals and Specialty Chemicalswikipedia.org
The nitrile group is a key functional group in a wide array of pharmaceuticals, dyes, and agrochemicals, and it serves as a valuable intermediate that can be converted into amines, amides, and carboxylic acids. researchgate.net Research has explored the potential of this compound as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and other specialty chemicals with unique properties. ontosight.aiontosight.ai Its ability to introduce multiple nitrile functionalities or their derivatives into a molecule makes it a point of interest for creating novel chemical entities. rsc.org
Role in the Development of Energetic Materialswikipedia.orgresearchgate.net
The properties of this compound have been studied within the context of energetic materials. ontosight.ai High-nitrogen compounds are a major focus in the field of high energy density materials (HEDMs) because they tend to have high positive heats of formation, releasing significant energy upon decomposition. researchgate.netmdpi.com The structure of this compound, with a high nitrogen content, is a promising scaffold for such applications. wikipedia.org
High Energy Density Compound Derivationswikipedia.orgresearchgate.net
This compound's high energy density potential is a key reason for its investigation in this field. ontosight.ai The development of new HEDMs often involves introducing energetic functional groups, or "explosophores," such as nitro (-NO₂), nitramine (-NHNO₂), or azido (B1232118) (-N₃) groups, onto a core molecule. researchgate.netnih.gov The tetracyanomethane framework could theoretically be modified to create powerful energetic derivatives. Research into other nitrogen-rich heterocyclic compounds has shown that such modifications can lead to materials with detonation properties superior to conventional explosives like HMX. nih.govnih.gov
Theoretical Evaluation of Energetic Potentialresearchgate.net
Computational methods, such as density functional theory (DFT), are crucial for the theoretical evaluation of new energetic compounds. researchgate.netnih.gov These methods allow scientists to predict key performance indicators, including the heat of formation, density, detonation velocity, and detonation pressure, before attempting complex and potentially hazardous synthesis. nih.gov The standard enthalpy of formation for this compound is known to be -146.2 kcal/mol. wikipedia.org Theoretical studies on analogous nitrogen-rich systems evaluate how the addition of different energetic groups affects the stability and power of the resulting molecule, providing a rational design pathway for new high-energy-density materials. researchgate.netnih.gov Such computational assessments are vital for screening potential candidates and understanding their decomposition mechanisms. researchgate.netmdpi.com
Integration into Advanced Functional Materialsrsc.orgrsc.orgmdpi.com
Beyond energetic applications, this compound is a candidate for integration into other advanced functional materials. ontosight.ai This includes the development of materials with specific electronic or optical properties. ontosight.ai A significant finding is that under high pressure (above 7 GPa), this compound polymerizes, transforming from a molecular crystal into a disordered covalent network solid. wikipedia.org This pressure-induced polymerization represents a direct synthesis of a new functional material from the this compound molecule. Such materials could possess novel mechanical and electronic properties. The development of advanced functional materials often relies on precursors that can form stable, extended networks, a potential role for this highly functionalized molecule. nih.gov
Applications in Molecular Electronics
The field of molecular electronics aims to use individual molecules or small groups of molecules as electronic components. While specific research on the application of this compound in molecular electronic devices is not yet widely published, its properties as a cyanocarbon make it a theoretical candidate for such applications. Cyanocarbons, a class of organic compounds with multiple cyano groups, are known for their electron-accepting capabilities. researchgate.netwikipedia.orgtcichemicals.com This is due to the strong electron-withdrawing nature of the cyano group. nih.gov
The ability of a molecule to accept electrons is a crucial characteristic for creating n-type (negative charge carrier) materials in electronic devices. The four cyano groups in this compound create a highly electrophilic molecule, suggesting it could function as an electron acceptor in molecular-scale electronic circuits. researchgate.net Further research is needed to synthesize and test its actual performance in molecular junctions and devices.
Contribution to Nanoscience and Nanotechnology
Nanoscience and nanotechnology involve the manipulation of matter on an atomic and molecular scale. The potential contribution of this compound to this field lies in its potential as a building block for functionalized nanomaterials. For instance, the functionalization of graphene and other carbon nanomaterials with specific molecules can tailor their properties for various applications. nih.govmdpi.comarxiv.orgnih.gov
The high reactivity of this compound could be harnessed to create novel functionalized surfaces or nanoparticles. ontosight.ai At pressures above 7 GPa, it polymerizes into a covalent network solid, indicating its potential for creating novel, nitrogen-rich nanostructures under specific conditions. wikipedia.org However, detailed experimental studies on the integration of this compound into nanotechnology applications are still forthcoming.
Supramolecular Chemistry Applications of this compound
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The highly polar nature of the nitrile groups in this compound suggests its potential to participate in such interactions.
Self-Assembly Processes in Supramolecular Architectures
Self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions like hydrogen bonding and van der Waals forces. While specific examples of self-assembly involving this compound are not extensively documented, the principles of supramolecular chemistry suggest possibilities. The nitrogen atoms in the cyano groups can act as hydrogen bond acceptors, potentially directing the assembly of larger structures when combined with suitable donor molecules. nih.gov
The formation of ordered, multi-component structures is a key aspect of creating functional materials. nih.govelsevierpure.commdpi.com The tetrahedral symmetry of this compound could also play a role in directing the formation of three-dimensional supramolecular networks. The field of crystal engineering, which focuses on designing solid-state structures, could explore the use of this compound as a node in metal-organic frameworks or other crystalline materials.
Host-Guest Chemistry and Encapsulation Phenomena
Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. wikipedia.orgontosight.ai While there is no specific research showing this compound acting as a host or guest, its small, compact structure could theoretically allow it to be encapsulated by larger host molecules like cyclodextrins or calixarenes.
Encapsulation can protect reactive molecules or alter their properties. Given the reactivity of this compound, encapsulation could be a method to stabilize the compound and handle it more safely. The electronic properties of the encapsulated guest can also be influenced by the host molecule, which could be relevant for creating new sensor materials.
Design of Artificial Molecular Machines
Artificial molecular machines are molecular-scale devices that can perform mechanical-like movements in response to external stimuli. These machines are often based on the controlled movement of sub-molecular components, such as in rotaxanes and catenanes.
The design of such machines is a highly complex area of chemistry. There is currently no published research on the use of this compound in the design of artificial molecular machines. The development of molecular machines typically involves complex, multi-step syntheses to create large, interlocked molecular architectures. The high reactivity and instability of this compound would likely pose significant challenges in incorporating it into such systems.
Properties of this compound
| Property | Value |
| Chemical Formula | C(CN)₄ |
| Molar Mass | 116.083 g·mol⁻¹ wikipedia.org |
| Appearance | White crystals wikipedia.org |
| Molecular Shape | Tetrahedral wikipedia.org |
| Decomposition Temperature | > 160 °C wikipedia.org |
| C-C Bond Distance (gas) | 1.484 Å wikipedia.org |
| C-N Bond Distance (gas) | 1.161 Å wikipedia.org |
Future Directions and Emerging Research Areas
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally friendly and sustainable methods for chemical synthesis is a paramount goal in modern chemistry. For a highly reactive and potentially hazardous compound like methanetetracarbonitrile, green chemistry principles are especially critical. Future research in this area is likely to focus on several key innovations:
Safer Solvents and Reaction Conditions: A major thrust in green chemistry is the replacement of hazardous organic solvents with more benign alternatives. dcatvci.org Research will likely explore the use of water, supercritical fluids like carbon dioxide (SC-CO₂), ionic liquids, and bio-based solvents for the synthesis of this compound and its derivatives. mdpi.com Supercritical fluid chromatography (SFC), which utilizes SC-CO₂ as a mobile phase, is a promising green analytical technique that significantly reduces chemical waste. mdpi.com
Energy-Efficient Synthesis: Techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and photo-induced processes are being explored to reduce energy consumption and improve reaction efficiency. mdpi.com These methods can often lead to shorter reaction times and higher yields.
Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future methodologies will aim to minimize the generation of byproducts and waste, moving towards a more circular chemical economy.
A recent example of green chemistry in action is the development of a more sustainable manufacturing process for a pharmaceutical intermediate, which resulted in a nearly five-fold increase in yield and a 99% reduction in organic solvent usage. dcatvci.org
Development of Advanced In-Situ and Operando Analytical Techniques
Understanding the dynamic processes that occur during chemical reactions is crucial for optimizing reaction conditions and identifying transient intermediates. In-situ and operando spectroscopy are powerful tools for studying materials under actual operating conditions. chimia.chosti.gov
Real-Time Reaction Monitoring: Techniques like operando Raman spectroscopy allow for the real-time monitoring of reactions, providing insights into reaction kinetics and mechanisms. youtube.com This is particularly valuable for understanding the formation and consumption of species during a reaction. youtube.com
Probing Catalyst Dynamics: For catalyzed reactions involving this compound, operando techniques can unravel the dynamic changes in the catalyst's structure and composition. chimia.ch Complementary methods such as X-ray absorption spectroscopy (XAS), X-ray diffraction (XRD), and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) can provide a comprehensive picture of the catalyst's active state. chimia.ch
Studying Short-Lived Species: Many reactions involving highly reactive molecules like this compound proceed through short-lived intermediates. ornl.gov Time-resolved techniques, often employing pulsed sources like synchrotrons, are essential for capturing and characterizing these transient states. ornl.gov
The development of multimodal in-situ techniques, which combine several analytical methods, is a key area of future research that promises to provide even deeper insights into complex chemical systems. osti.gov
High-Throughput Computational Screening and Rational Design of Derivatives
Computational chemistry has become an indispensable tool for accelerating the discovery and design of new materials. High-throughput computational screening allows for the rapid evaluation of vast numbers of potential molecules for specific applications.
Predicting Properties of Derivatives: By systematically modifying the structure of this compound in silico, researchers can predict the properties of a vast array of derivatives. This approach can identify promising candidates for synthesis and experimental testing, saving significant time and resources.
Designing Materials for Specific Applications: Computational screening can be used to design materials with tailored properties. For example, high-throughput screening of metal-organic frameworks (MOFs) has been used to identify optimal materials for gas separation and storage. rsc.orgnih.govelsevierpure.com A similar approach can be applied to design this compound-based materials for applications such as CO₂ capture. nih.gov
Understanding Structure-Property Relationships: Computational studies can provide fundamental insights into the relationship between a molecule's structure and its properties. researchgate.net This knowledge is crucial for the rational design of new materials with enhanced performance. researchgate.netnih.gov
The integration of machine learning and evolutionary algorithms with high-throughput screening is a particularly exciting development, enabling the exploration of enormous chemical spaces to identify top-performing materials. nih.govelsevierpure.com
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering
The unique properties of this compound and its potential derivatives position them at the intersection of several scientific and engineering disciplines. ktu.ltverizonaonlinepublishing.com Collaborative research efforts are essential to fully realize their potential.
Materials for Energy and Environmental Applications: The development of new materials for energy storage and environmental remediation is a critical area of research. This compound derivatives could find applications in batteries, fuel cells, and as adsorbents for pollutants. mpg.demdpi.com
Advanced Functional Materials: The incorporation of the tetracyanomethane moiety into polymers, composites, and other materials can lead to novel properties. ktu.lt This opens up possibilities for creating materials with unique electronic, optical, or mechanical characteristics.
Bridging Fundamental Science and Application: A close collaboration between chemists who synthesize new molecules, materials scientists who characterize their properties, and engineers who design and build devices is crucial for translating fundamental discoveries into practical technologies. ktu.lt
The journal Materials Science and Engineering with Advanced Research highlights the importance of this interdisciplinary approach, covering a wide range of materials and their applications. verizonaonlinepublishing.com
Exploration of Novel Reactivity and Unconventional Applications
The high density of nitrile groups in this compound suggests a rich and largely unexplored reactivity profile. Future research will likely uncover new and unconventional applications for this versatile molecule.
Coordination Chemistry and Organometallic Frameworks: The nitrogen atoms of the nitrile groups can act as ligands, coordinating to metal centers to form novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, and sensing.
Precursor for Nitrogen-Rich Materials: this compound is a precursor to highly energetic, nitrogen-rich materials. Its controlled decomposition or reaction could lead to the synthesis of new high-energy-density materials.
Unconventional Polymerization Reactions: The reactivity of the nitrile groups could be harnessed to initiate or participate in novel polymerization reactions, leading to the creation of unique polymer architectures with interesting properties.
As our understanding of this molecule grows, so too will the innovative ways in which its unique chemical properties can be utilized.
Q & A
Q. What are the established synthetic routes for Methanetetracarbonitrile, and how can researchers optimize reaction conditions?
this compound (C(CN)₄) is synthesized via nucleophilic substitution reactions, such as the reaction of carbon tetrachloride with cyanide ions under controlled conditions. The original method by Erwin Mayer (1969) involved cyanide substitution on carbon halides, requiring anhydrous solvents and precise temperature control . Optimization involves adjusting cyanide concentration, reaction time, and catalysts (e.g., phase-transfer catalysts). Purity is verified through fractional crystallization and spectroscopic characterization. Researchers should document solvent selection (e.g., DMF or acetonitrile) and inert atmosphere use to prevent hydrolysis .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key techniques include:
- X-ray crystallography : Resolves bond lengths and molecular geometry, confirming the tetrahedral structure .
- NMR spectroscopy : <sup>13</sup>C NMR identifies cyano group signals (~110–120 ppm), while <sup>1</sup>H NMR is less useful due to absence of protons .
- IR spectroscopy : Sharp peaks near 2200 cm⁻¹ confirm C≡N stretches .
- Mass spectrometry : Molecular ion peaks at m/z 116 (C₅N₄⁺) validate the molecular formula .
Q. How should researchers handle stability challenges during this compound storage?
The compound is moisture-sensitive and prone to hydrolysis. Storage recommendations:
- Use desiccated containers with inert gas (argon or nitrogen).
- Avoid exposure to light and temperatures >25°C.
- Monitor degradation via periodic FT-IR to detect hydrolysis byproducts (e.g., carboxylic acids) .
Advanced Research Questions
Q. What computational methods can predict this compound’s reactivity in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution and reaction pathways. Studies focus on:
Q. How can researchers resolve discrepancies in reported thermodynamic properties of this compound?
Discrepancies in enthalpy of formation (ΔHf) or bond dissociation energies may arise from differing synthesis purity or calorimetric methods. Mitigation strategies:
Q. What are the challenges in synthesizing this compound derivatives for high-energy materials?
Functionalizing C(CN)₄ with nitro or azido groups requires balancing reactivity and stability:
- Nitration : Risk of explosive byproducts necessitates low-temperature conditions.
- Coordination chemistry : Metal-cyanide complexes (e.g., with Cu²⁺) can stabilize derivatives but may alter redox properties. Safety protocols for handling energetic intermediates are critical .
Methodological Guidelines
Q. How to design experiments for studying this compound’s electronic properties?
- UV-Vis spectroscopy : Measure π→π* transitions in diluted solutions.
- Cyclic voltammetry : Identify reduction potentials in non-aqueous electrolytes (e.g., TBAPF₆ in acetonitrile).
- Bandgap analysis : Use DFT-simulated HOMO-LUMO gaps alongside experimental data .
Q. What strategies ensure reproducibility in this compound synthesis?
- Detailed protocols : Specify stoichiometry, solvent drying methods (e.g., molecular sieves), and reaction quenching steps.
- Collaborative validation : Cross-lab replication using shared reagents and calibration standards .
Data Presentation and Analysis
Table 1 : Key Characterization Data for this compound
| Property | Method | Reported Value | Reference |
|---|---|---|---|
| Molecular Weight | Mass Spectrometry | 116.08 g/mol | |
| Melting Point | DSC | 245–247°C (dec.) | |
| C≡N Stretch | FT-IR | 2195 cm⁻¹ | |
| Crystal System | X-ray Diffraction | Tetragonal |
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
